molecular formula C7H8ClNO3S B2615900 Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate CAS No. 1183408-06-1

Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate

Cat. No.: B2615900
CAS No.: 1183408-06-1
M. Wt: 221.66
InChI Key: CNWGUEKRZDJZNA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a methyl ester at position 5, a chlorine substituent at position 4, and an ethoxy group at position 2 of the thiazole ring. Thiazole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and role as intermediates in drug synthesis.

Properties

IUPAC Name

methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-3-12-7-9-5(8)4(13-7)6(10)11-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWGUEKRZDJZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position serves as a reactive site for nucleophilic aromatic substitution. Common nucleophiles include:

  • Amines : Reaction with primary/secondary amines replaces the bromine, forming substituted quinoline derivatives. This is critical in synthesizing biologically active compounds like EZH2 inhibitors .

  • Thiols/Alkoxides : Similar substitution patterns occur with sulfur- or oxygen-based nucleophiles, though specific conditions (e.g., base strength, solvent choice) must be optimized.

Example :
In EZH2 inhibitor development, 2-bromo-5-methoxyquinoline derivatives undergo nucleophilic substitution at the 4- and 2-positions with amines to yield compounds like 5k (IC₅₀ = 1.2 μM against EZH2) .

Oxidation Reactions

The methoxy group at the 5-position can undergo oxidation. While less reactive than aliphatic alcohols, oxidation may occur under strong acidic or enzymatic conditions, though detailed reaction mechanisms are less documented.

Cyclization

A key step involves cyclization of 2-bromo-5-methoxyaniline with malonic acid using POCl₃ as a catalyst. This forms the quinoline core structure .

Reaction Scheme :

text
2-bromo-5-methoxyaniline + Malonic Acid → Quinoline intermediate (via POCl₃)

Bromine Removal

The intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline undergoes debromination at the 8-position using n-BuLi in THF/CH₃OH .

Conditions :

  • Temperature: Controlled to avoid side reactions

  • Solvent: THF/CH₃OH mixture

Nucleophilic Substitution

Subsequent substitutions at the 4- and 2-positions with amines are performed under microwave-assisted conditions using TFA as a catalyst .

Biological Activity Data

Derivatives synthesized via these reactions exhibit potent EZH2 inhibitory activity and antitumor effects. Key examples include:

CompoundIC₅₀ (EZH2, μM)IC₅₀ (HCT15, μM)IC₅₀ (MDA-MB-231, μM)
5k 1.2 ± 0.117.6 ± 0.462.45 ± 0.24
5l 2.80 ± 0.2115.5 ± 0.202.40 ± 0.49
5g 6.6 ± 0.493.78 ± 0.074.56 ± 0.24

Industrial Considerations

  • Reaction Control : Continuous flow reactors enhance scalability by optimizing temperature and pressure during bromination or substitution steps.

  • Cost Efficiency : Avoiding expensive oxidizing agents (e.g., in Route B of Scheme 1 ) is critical for industrial viability.

Analytical Characterization

Key techniques include:

  • IR Spectroscopy : Confirms functional groups (e.g., quinoline ring, methoxy group).

  • Mass Spectrometry : Validates

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit biological activity. For instance, it can be transformed into thiazole-containing compounds that have shown potential as antimicrobial agents .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to interact with cellular pathways involved in cancer progression. Case studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers .

Agricultural Applications

In agricultural science, compounds similar to this compound have been explored as plant growth regulators and fungicides. They can be applied to crops to enhance growth and provide protection against fungal pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli of 32 µg/mL. This result highlights its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating a mechanism of action conducive to cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and applications of methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with related thiazole-5-carboxylates:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-Cl, 2-OCH₂CH₃, 5-COOCH₃ C₇H₈ClNO₃S 221.66 (calculated) Likely intermediate for pharmaceuticals
Methyl 2-amino-1,3-thiazole-5-carboxylate 2-NH₂, 5-COOCH₃ C₅H₆N₂O₂S 158.18 Intermediate for dasatinib (leukemia drug)
Methyl 2-bromo-1,3-thiazole-5-carboxylate 2-Br, 5-COOCH₃ C₅H₄BrNO₂S 222.06 Halogenated intermediate for cross-coupling
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate 2-Cl, 4-CH₃, 5-COOCH₂CH₃ C₈H₈ClNO₂S 217.67 Lab-scale synthesis reagent
Ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate 4-CH₃, 2-CF₃, 5-COOCH₂CH₃ C₈H₈F₃NO₂S 239.21 High stability due to CF₃ group

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Enhance electrophilicity at the thiazole ring, facilitating nucleophilic substitution or cross-coupling reactions. For example, the bromo derivative (CAS 54045-74-8) is used in Suzuki-Miyaura reactions . Amino Group (NH₂): Enables hydrogen bonding (N-H···N interactions), influencing crystal packing and solubility. This is critical in the dasatinib intermediate (CAS 6633-61-0), where intramolecular hydrogen bonds stabilize the structure . Ethoxy vs.

Physicochemical Properties

  • Solubility: Amino-substituted thiazoles (e.g., CAS 6633-61-0) show higher aqueous solubility due to hydrogen bonding, while ethoxy or trifluoromethyl groups favor organic solvents .
  • Melting Points : Crystal structures with strong intermolecular interactions (e.g., hydrogen bonds in CAS 6633-61-0) result in higher melting points compared to halogenated analogs .

Notes on Handling and Stability

  • Amino Derivatives: Sensitive to oxidation; storage at low temperatures in airtight containers is advised .

Biological Activity

Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a compound that has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and ester group are crucial for binding to these targets, leading to modulation of their activity. This modulation can result in inhibition of enzyme activity or alteration of receptor signaling pathways, which is essential for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant potency with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Efficacy

CompoundMIC (μg/mL)Bacterial Strains Tested
This compound3.12S. aureus, E. coli, Klebsiella pneumonia
Compound 2d (similar structure)8E. faecalis, S. aureus
Pyrazole derivatives (e.g., 7b)0.22 - 0.25Various pathogens

This table illustrates the comparative efficacy of this compound against other compounds with similar structures.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. It has been investigated for its ability to inhibit specific cancer-related enzymes such as HSET (KIFC1), which plays a crucial role in the survival of centrosome-amplified cancer cells. In vitro studies have demonstrated that this compound can induce multipolar mitotic spindles in these cells, leading to aberrant cell division and potential cell death .

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of thiazole compounds highlighted that this compound exhibited superior antibacterial properties compared to other derivatives tested. The study utilized broth dilution methods to determine MIC and Minimum Bactericidal Concentration (MBC) values .
  • Cancer Cell Line Experiment : In a high-throughput screening assay involving cancer cell lines, the compound was shown to significantly inhibit HSET with an IC50 value in the micromolar range. This suggests its potential as a lead compound for developing targeted cancer therapies .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, analogous thiazole carboxylates are synthesized via nucleophilic substitution under reflux in ethanol, followed by crystallization via slow evaporation . Key steps include monitoring reaction progress using TLC and optimizing conditions (e.g., 70–80°C, PEG-400 solvent, and bleaching earth clay as a catalyst for heterocyclic coupling) . Purification often employs recrystallization from aqueous ethanol or ethyl acetate .

Q. How is the compound characterized spectroscopically and structurally?

  • IR/NMR : Characteristic peaks include C=O stretching (~1700 cm⁻¹ in IR) and ethoxy group signals (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂ in ¹H NMR) .
  • X-ray crystallography : Single-crystal diffraction (e.g., Rigaku Saturn724+ CCD at 113 K) resolves bond lengths (e.g., C–C = 0.005 Å) and dihedral angles (e.g., 45–72° between thiazole and aryl rings). Refinement with SHELXL yields R-factors <0.06 .

Q. What are the critical physicochemical properties for experimental design?

PropertyValue/DescriptionReference
Melting point~40–150°C (varies by substituents)
SolubilityLow in water (0.97 g/L at 25°C)
StabilitySensitive to hydrolysis (store anhydrous)

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Discrepancies in dihedral angles (e.g., 72.14° vs. 45.56° in asymmetric unit molecules) arise from conformational flexibility. High-resolution data (e.g., α, β, γ angles <95.5° in triclinic systems) and refinement with SHELXL (R-factor = 0.058) validate spatial arrangements . Hydrogen-bonding networks (C–H⋯O) further stabilize crystal packing, analyzed via graph-set notation .

Q. What strategies enable functionalization of the thiazole ring for SAR studies?

  • Substitution : Chlorine at C4 undergoes nucleophilic displacement with amines/thiols to yield amino/thio derivatives (e.g., tert-butyl 2-amino-1,3-thiazole-5-carboxylate) .
  • Oxidation/Reduction : Sulfoxide/sulfone formation or aldehyde reduction modifies electronic properties .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C2/C4 for bioactivity modulation .

Q. How do researchers analyze contradictory reactivity data in thiazole derivatives?

Conflicting results (e.g., unexpected regioselectivity) are resolved by:

  • Computational modeling : DFT calculations predict electrophilic sites (e.g., C5 carboxylate directing effects).
  • Isotopic labeling : Tracking substituent migration in ¹³C NMR .
  • Control experiments : Varying catalysts (e.g., Pd(OAc)₂ vs. CuI) to isolate steric/electronic factors .

Q. What role do weak intermolecular interactions play in solid-state properties?

C–H⋯O/N hydrogen bonds (2.6–3.2 Å) and π-π stacking (3.8–4.1 Å) influence melting points, solubility, and polymorph stability. For example, ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate forms inversion dimers via C–H⋯O interactions, confirmed by Hirshfeld surface analysis .

Methodological Notes

  • Crystallography : Use SHELXTL/SHELXL for refinement; prioritize high-resolution data (d-spacing <0.8 Å) to minimize R-factor discrepancies .
  • Synthetic Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., AlCl₃ for Friedel-Crafts) to improve yields .
  • Data Validation : Cross-reference spectroscopic data with Cambridge Structural Database entries to confirm novel structures .

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